![molecular formula C21H20N4O B2530409 (E)-N'-(1-([1,1'-biphenyl]-4-yl)ethylidene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide CAS No. 518018-46-7](/img/no-structure.png)

(E)-N'-(1-([1,1'-biphenyl]-4-yl)ethylidene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound , (E)-N'-(1-([1,1'-biphenyl]-4-yl)ethylidene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide, is a derivative of carbohydrazide-based compounds which have been the subject of various studies due to their biological activities. Although the specific compound is not directly mentioned in the provided papers, similar compounds have been synthesized and characterized, providing insights into their potential properties and applications.

Synthesis Analysis

The synthesis of related carbohydrazide compounds typically involves cyclocondensation reactions. For instance, trifluoromethyl-containing (E)-N'-(arylidene)-1H-pyrazole-1-carbohydrazides were synthesized through the reaction of hydroxy-dihydro-pyrazole-carbohydrazides with various aldehydes and acetophenone, yielding products in 52–97% yields . Similarly, the synthesis of (E)-N'-(4-chlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide was achieved using spectroscopic techniques, and its (E)-configuration was confirmed by single crystal X-ray analysis . These methods could potentially be adapted for the synthesis of the compound .

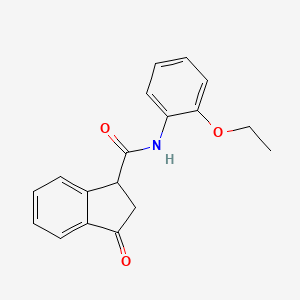

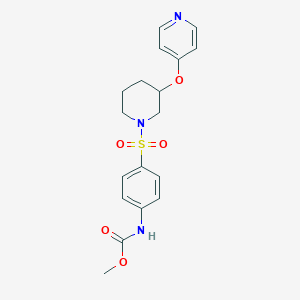

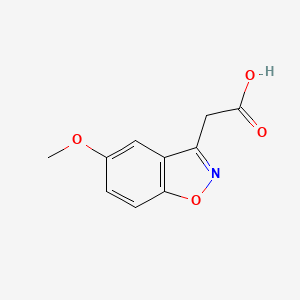

Molecular Structure Analysis

The molecular structure of these compounds is often confirmed through single crystal X-ray diffraction. For example, the crystal structure of (E)-N'-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide was determined using X-ray diffraction, and the structure was further supported by various spectroscopic methods . The molecular structure is crucial for understanding the compound's interactions and reactivity.

Chemical Reactions Analysis

The reactivity of carbohydrazide derivatives can be inferred from their molecular structure and electronic properties. For instance, the planarity of CH3 groups linked to the nitrogen atom in the compound mentioned in paper suggests high reactivity, which could be compared to other known reactive molecules. The chemical reactions of these compounds are often explored through their biological activities, such as inhibition of enzymes.

Physical and Chemical Properties Analysis

The physical and chemical properties of carbohydrazide derivatives are influenced by their molecular structure. Density functional theory (DFT) calculations, solvation energy values, and vibrational spectroscopy provide insights into the stability and reactivity of these compounds in different environments . For example, high solvation energy values indicate good solubility in solution, which is important for biological applications. The compounds' ability to capture free radicals and their antimicrobial and antioxidant activities are also indicative of their chemical properties .

Applications De Recherche Scientifique

Synthesis and Biological Activity

The synthesis of pyrazole- and isoxazole-based heterocycles, including compounds with structural similarities to the specified chemical, has been investigated for their potential biological activities. For instance, compounds synthesized through reactions involving hydrazide and various aldehydes, phenacyl bromides, or fluorinated aldehydes have been screened for antiviral activities. Particularly, some of these compounds have shown significant activity against Herpes simplex type-1 (HSV-1), highlighting the potential therapeutic applications of these heterocyclic compounds in antiviral research (Dawood et al., 2011).

Corrosion Protection

Another notable application involves the study of carbohydrazide-pyrazole compounds for corrosion protection. These compounds have demonstrated significant inhibition efficiency in protecting mild steel from corrosion in acidic environments. The study elucidates the adsorption behavior of these compounds on the metal surface, contributing valuable insights into the development of effective corrosion inhibitors (Paul et al., 2020).

Synthetic Methodologies

Research has also focused on developing efficient synthetic methodologies for heterocyclic compounds, including imidazo[1,2-a]pyridine-6-carbohydrazide derivatives. These compounds are synthesized through a five-component cascade reaction, showcasing the versatility of pyrazole and carbohydrazide derivatives in heterocyclic chemistry. Such synthetic advances are crucial for expanding the chemical space of potential pharmaceuticals and materials (Hosseini & Bayat, 2019).

Spectroscopic and Computational Studies

The vibrational spectroscopic investigations and molecular dynamic simulations of pyrazole derivatives contribute to the understanding of their structural and electronic properties. Such studies are foundational for designing compounds with specific biological or physical properties, offering insights into the compound's reactivity and interaction mechanisms (Pillai et al., 2017).

Magnetic Properties

Research on the magnetic properties of heterocycle-based ligands and their complexes, including studies on tetranuclear Cu(II) and Ni(II) complexes, highlights the potential of pyrazole derivatives in materials science, particularly in the development of molecular magnets and sensors (Mandal et al., 2011).

Orientations Futures

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-N'-(1-([1,1'-biphenyl]-4-yl)ethylidene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide involves the condensation of 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide with (E)-4-bromo-1-phenylbut-2-en-1-one, followed by reduction and cyclization reactions.", "Starting Materials": [ "1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide", "(E)-4-bromo-1-phenylbut-2-en-1-one", "Sodium borohydride", "Acetic acid", "Ethanol", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: Dissolve 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide (1.0 g, 4.5 mmol) and (E)-4-bromo-1-phenylbut-2-en-1-one (1.5 g, 5.4 mmol) in ethanol (20 mL) and add acetic acid (1 mL). Stir the mixture at room temperature for 24 hours.", "Step 2: Filter the mixture and wash the solid with ethanol. Dry the solid under vacuum to obtain the crude product.", "Step 3: Dissolve the crude product in ethanol (20 mL) and add sodium borohydride (0.5 g, 13.2 mmol) slowly with stirring. Stir the mixture at room temperature for 2 hours.", "Step 4: Add water (20 mL) to the mixture and stir for 30 minutes. Acidify the mixture with hydrochloric acid (1 M) and extract with ethyl acetate (3 x 20 mL).", "Step 5: Combine the organic layers, wash with water (20 mL), dry over sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude product.", "Step 6: Dissolve the crude product in ethanol (20 mL) and add sodium hydroxide (0.5 g, 12.5 mmol) slowly with stirring. Stir the mixture at room temperature for 2 hours.", "Step 7: Acidify the mixture with hydrochloric acid (1 M) and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with water (20 mL), dry over sodium sulfate, and evaporate the solvent under reduced pressure to obtain the pure product.", "Step 8: Recrystallize the pure product from ethanol to obtain the final product, (E)-N'-(1-([1,1'-biphenyl]-4-yl)ethylidene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide." ] } | |

Numéro CAS |

518018-46-7 |

Nom du produit |

(E)-N'-(1-([1,1'-biphenyl]-4-yl)ethylidene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide |

Formule moléculaire |

C21H20N4O |

Poids moléculaire |

344.418 |

Nom IUPAC |

N-[(E)-1-(4-phenylphenyl)ethylideneamino]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide |

InChI |

InChI=1S/C21H20N4O/c1-14(15-10-12-17(13-11-15)16-6-3-2-4-7-16)22-25-21(26)20-18-8-5-9-19(18)23-24-20/h2-4,6-7,10-13H,5,8-9H2,1H3,(H,23,24)(H,25,26)/b22-14+ |

Clé InChI |

IFHZTSNALLTVEQ-HYARGMPZSA-N |

SMILES |

CC(=NNC(=O)C1=NNC2=C1CCC2)C3=CC=C(C=C3)C4=CC=CC=C4 |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2-(benzylamino)-3-(((4-chlorophenyl)imino)methyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2530332.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2530334.png)

![1-(3-fluorophenyl)-4-{1-[2-hydroxy-3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2530338.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2530343.png)

![2-Methyl-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B2530345.png)

![8-methyl-N-propylbenzo[b]oxepine-4-carboxamide](/img/structure/B2530346.png)

![1,3-Dimethyl-8-[(2-methyl-2-propenyl)sulfanyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2530349.png)